N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (hereafter referred to as Compound 6a) is a triazolopyridine sulfonamide derivative synthesized for antimalarial research. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3,5-difluorophenyl group via a sulfonamide bridge. Key properties include a melting point of 184–186°C, molecular formula C₁₂H₈F₂N₄O₂S, and distinct NMR signals (e.g., δ 9.40 ppm for H-3 and δ 11.44 ppm for the sulfonamide proton) . Elemental analysis confirms purity (C: 46.29%, H: 2.61%, N: 17.99%, S: 10.38%) .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2S/c13-8-4-9(14)6-10(5-8)17-21(19,20)11-2-1-3-18-7-15-16-12(11)18/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVABSSTWFMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyridine Sulfonyl Chloride Intermediate
- Starting from 2-chloropyridine-5-sulfonyl chloride or related sulfonyl chlorides, the sulfonyl chloride serves as the electrophilic center for sulfonamide formation.
- The sulfonyl chloride is reacted with a primary aniline bearing the 3,5-difluorophenyl substituent to yield the corresponding N-(3,5-difluorophenyl)pyridinesulfonamide intermediate.
Cyclization to Form thetriazolo[4,3-a]pyridine Core
- The hydrazinyl sulfonamide intermediate undergoes intramolecular cyclization under appropriate conditions to form the fusedtriazolo[4,3-a]pyridine ring system.
- This step typically involves heating or refluxing in solvents such as acetonitrile or ethanol, sometimes in the presence of catalysts or bases.
Final Purification and Characterization
- The final compound, N-(3,5-difluorophenyl)-triazolo[4,3-a]pyridine-8-sulfonamide, is purified by recrystallization or chromatography.
- Characterization is performed using techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and LC/MS to confirm the structure and purity.
Detailed Synthetic Route Example
Based on experimental procedures reported in peer-reviewed studies, a representative synthetic route is summarized below:
Supporting Analytical Data
- NMR Spectroscopy: The ^1H NMR spectrum shows characteristic signals corresponding to the triazolo ring protons and aromatic protons of the 3,5-difluorophenyl group. The disappearance of signals corresponding to hydrazine protons confirms cyclization.
- IR Spectroscopy: The disappearance of the cyanide (C≡N) stretch around 2160–2180 cm^-1 after cyclization and the presence of sulfonamide S=O stretches confirm the structure.
- LC/MS: Molecular ion peaks consistent with the molecular weight of N-(3,5-difluorophenyl)-triazolo[4,3-a]pyridine-8-sulfonamide confirm the molecular identity.
Research Findings on Preparation
- The synthetic approach involving initial sulfonamide formation followed by hydrazine substitution and cyclization has been validated in multiple studies for related compounds in this class, showing moderate to good yields (40–70%).
- The choice of solvent and reaction conditions (temperature, time) significantly affects the yield and purity of the final compound.
- The presence of electron-withdrawing groups such as fluorine on the phenyl ring influences the reactivity and can affect the cyclization step efficiency.
Summary Table of Preparation Steps and Yields
| Compound Step | Reaction Type | Yield Range (%) | Key Reagents | Solvent | Temperature |
|---|---|---|---|---|---|
| Sulfonamide formation | Nucleophilic substitution | 70–85 | 2-chloropyridine-5-sulfonyl chloride, 3,5-difluoroaniline | DCM or similar | RT to 40°C |
| Chlorine substitution by hydrazine | Nucleophilic substitution | 60–75 | Hydrazine hydrate | Isopropanol | Reflux |
| Cyclization to triazolo ring | Intramolecular cyclization | 40–69 | None (thermal) | Acetonitrile or ethanol | Reflux |
Chemical Reactions Analysis
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimalarial Activity
Overview
N-(3,5-difluoroPh)-TAPS has shown significant promise as an antimalarial agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The increasing resistance of malaria parasites to existing treatments necessitates the exploration of new therapeutic options.
Mechanism of Action
The compound's mechanism involves inhibition of falcipain-2, a cysteine protease essential for the survival of the malaria parasite. In silico studies have identified N-(3,5-difluoroPh)-TAPS as a promising candidate among a virtual library of triazolo[4,3-a]pyridine sulfonamides for its potential to bind effectively to this enzyme.
Case Studies
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various triazolo[4,3-a]pyridine sulfonamides, including N-(3,5-difluoroPh)-TAPS. The results indicated that this compound exhibited potent antimalarial activity in vitro and was one of the top candidates for further development .
Structural Characteristics and Synthesis
Chemical Structure
N-(3,5-difluoroPh)-TAPS is characterized by its unique molecular structure, which includes a triazole ring fused to a pyridine moiety and a sulfonamide functional group. Its molecular formula is with a molecular weight of 310.28 g/mol .
Synthesis Pathways
The synthesis typically involves several steps starting from commercially available precursors. The general approach includes:
- Reaction of ortho-esters with appropriate amines.
- Alkylation processes to introduce substituents on the triazole ring.
- Final purification steps to obtain the desired sulfonamide derivative .
To better understand the potential applications of N-(3,5-difluoroPh)-TAPS, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | Chlorine substitution | Antimicrobial properties |
| N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | Different aromatic substitution | Potential anticancer activity |
| 2-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide | Lacks triazole ring | Herbicidal properties |
N-(3,5-difluoroPh)-TAPS stands out due to its specific fluorine substitutions and potent activity against malaria-causing parasites compared to other similar compounds that may not exhibit such targeted efficacy.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound inhibits the activity of falcipain-2, an enzyme crucial for the parasite’s survival. By inhibiting this enzyme, the compound disrupts the parasite’s ability to digest hemoglobin, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives from the Same Series
Compound 8a (N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide):
- Structural Modifications : Addition of a 3-chlorobenzyl group to the sulfonamide nitrogen.
- Physical Properties : Lower melting point (160–162°C) compared to 6a , attributed to increased molecular flexibility .
- NMR Shifts : New signals at δ 5.25 ppm (CH₂) and δ 7.22–7.45 ppm (benzyl aromatic protons), with H-3 upfield shifted to δ 9.51 ppm due to electronic effects .
- Molecular Weight : Increased to 434.9 g/mol (vs. 310.3 g/mol for 6a ), impacting solubility and bioavailability.
Compound 8c (N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide):
- Structural Modifications : Incorporation of a 3,5-dimethylphenyl group and 4-methoxybenzyl substituent, with a methyl group at position 3 of the triazolo ring.
- Physical Properties : Melting point 168–169°C, reflecting steric hindrance from methyl groups .
- NMR Shifts : Distinct methyl resonances (δ 2.04 ppm for 3,5-dimethylphenyl, δ 2.76 ppm for 3-CH₃) and methoxy group (δ 3.71 ppm) .
Table 1: Key Properties of 6a , 8a , and 8c
Comparison with Non-Antimalarial Analogs
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide):
- Structural Differences : Pyrimidine core instead of pyridine; 2,6-difluorophenyl substitution vs. 3,5-difluorophenyl in 6a .
- Application : Herbicide (vs. antimalarial for 6a ), highlighting how core heterocycle modifications alter biological targets.
- Physicochemical Properties : Higher logP due to methyl and pyrimidine groups, enhancing soil adsorption in agricultural use .
Research Implications
- Antimalarial Potential: 6a and its derivatives exhibit structural tunability for optimizing antimalarial activity. The 3,5-difluorophenyl group may enhance target binding (e.g., Plasmodium enzymes), while benzyl substituents in 8a and 8c modulate pharmacokinetics .
- SAR Insights : Electron-withdrawing groups (e.g., Cl in 8a ) improve metabolic stability, whereas bulky substituents (e.g., 4-methoxybenzyl in 8c ) may reduce membrane permeability .
Biological Activity
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C12H8F2N4O2S
- Molecular Weight : 310.28 g/mol
- CAS Number : 1325307-36-5
Biological Activity Overview
This compound has been studied for its potential therapeutic effects against various diseases. Notably, it exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism of action appears to involve inhibition of key enzymatic pathways essential for the survival and replication of the parasite.
Antimalarial Activity
Research indicates that this sulfonamide derivative demonstrates potent antimalarial properties. In vitro studies have shown that it effectively inhibits the growth of Plasmodium falciparum with an IC50 value in the low micromolar range.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 0.5 |
The biological activity of this compound may be attributed to its ability to interfere with critical metabolic processes in target organisms. Specifically:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in folate metabolism and nucleotide synthesis in parasites.
- Cell Cycle Disruption : It affects the cell cycle progression of Plasmodium species by disrupting DNA synthesis.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
-
Efficacy Against Malaria :
- A study demonstrated that this compound significantly reduced parasitemia in infected mice models compared to control groups.
- The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in reducing parasite load.
-
Cytotoxicity Assessment :
- Cytotoxicity tests on human cell lines indicated that the compound has a favorable selectivity index, suggesting that it can effectively target parasites while sparing host cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
